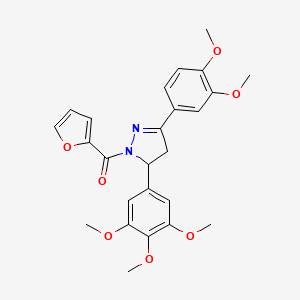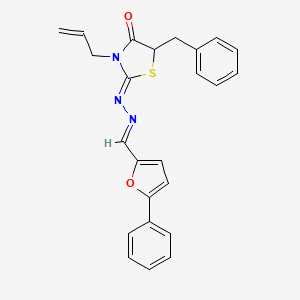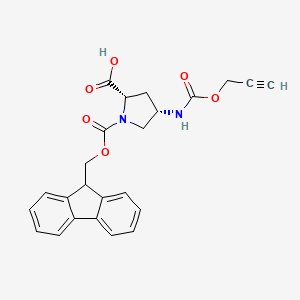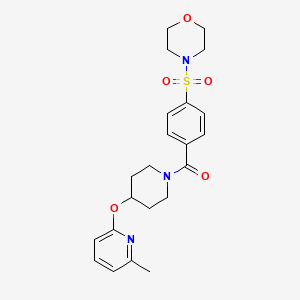
(3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H26N2O7 and its molecular weight is 466.49. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Microwave Assisted Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) focuses on the microwave-assisted synthesis of pyrazoline derivatives, including compounds similar to the one . These derivatives were tested for their anti-inflammatory and antibacterial activities, with some showing potent antibacterial effects. The microwave method proved efficient, yielding higher production and environmental friendliness compared to conventional methods (Ravula et al., 2016).
Synthesis and Antibacterial, Antioxidant Activities
Golea Lynda (2021) explored the synthesis of pyrazole derivatives, assessing their antibacterial and antioxidant activities. The study highlighted the significance of these compounds in organic synthesis and pharmacology. The synthesized compounds demonstrated moderate antibacterial and antioxidant activities (Golea Lynda, 2021).
Molecular Structure and Hydrogen Bonding
Zheng et al. (2010) synthesized new 3,5-diaryl-1H-pyrazoles, closely related to the compound , studying their molecular structures and hydrogen bonding. They observed interesting intermolecular hydrogen bonds, which are crucial for understanding the chemical behavior of these compounds (Zheng et al., 2010).
Novel Synthesis of Pyrazole Derivatives
A study by Hote and Lokhande (2014) reported on the novel synthesis of pyrazole derivatives, including methods to create 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives. These compounds, being first of their kind, open up new avenues in the field of chemical synthesis (Hote & Lokhande, 2014).
Selective O-Demethylation in Bromination
Çetinkaya et al. (2011) investigated the bromination of a similar compound, observing selective O-demethylation. This research provides insights into the chemical reactions and transformations of such compounds (Çetinkaya et al., 2011).
Antimicrobial and Anticancer Properties
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives to evaluate their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, highlighting their potential in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anion-Directed Assemblies of Protonated Pyrazoles
Zheng et al. (2013) explored the anion-directed assembly of protonated pyrazoles. This study contributes to our understanding of molecular interactions and the formation of complex structures in solution (Zheng et al., 2013).
特性
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7/c1-29-19-9-8-15(11-21(19)30-2)17-14-18(27(26-17)25(28)20-7-6-10-34-20)16-12-22(31-3)24(33-5)23(13-16)32-4/h6-13,18H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMQOWTVMGGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)


![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)


![6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927853.png)
![1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/no-structure.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2927856.png)
![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)
